2-Amino-3-isopropoxybenzoic acid
Description
Properties
IUPAC Name |
2-amino-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQRXIXTLFWATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to 2-Amino-3-isopropoxybenzoic Acid Derivatives
The creation of this compound derivatives can be approached through several synthetic pathways, including direct amination and more complex multistep sequences.
Direct amination of an appropriate precursor is a potential route to forming the amino group on the benzene (B151609) ring. One such strategy involves the nucleophilic substitution of a leaving group, such as a hydroxyl group, with an amine source. For instance, a process for preparing 2-amino-3-nitrobenzoic acid involves heating 2-hydroxy-3-nitrobenzoic acid with ammonium (B1175870) hydroxide (B78521) at elevated temperatures. google.com This method, which replaces a hydroxyl group with an amino group, could theoretically be adapted for a precursor like 2-hydroxy-3-isopropoxybenzoic acid. google.com The reaction typically requires temperatures ranging from 120°C to 180°C to proceed effectively. google.com
Another approach to amination involves the use of metal catalysis, although specific examples for isopropoxybenzoic acids are not prevalent. However, broader methodologies for the amination of aryl halides or sulfonates could be applied.
More commonly, the synthesis of complex substituted benzoic acids like this compound involves a multistep sequence. A plausible route starts from a readily available precursor such as 3-hydroxybenzoic acid. The synthesis could proceed through the following key steps:
Nitration: Introduction of a nitro group at the 2-position of the benzoic acid derivative.
Etherification: Formation of the isopropoxy group via Williamson ether synthesis on a hydroxylated intermediate. For example, reacting a hydroxyl group with an isopropyl halide in the presence of a base like potassium carbonate.
Reduction: Conversion of the nitro group to an amino group, typically using reducing agents like tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic medium.
A similar multistep synthesis has been described for related compounds, starting from 3-hydroxy-4-nitrobenzoic acid, which is first esterified and then subjected to etherification. nih.gov Another synthetic strategy for a related compound, 2-amino-3-nitrobenzoic acid, utilizes 3-nitrophthalic acid as the starting material. This process involves mono-esterification, followed by acyl chlorination and a Curtius rearrangement to convert a carboxylic acid group into an amino group. google.com
Regioselectivity: During electrophilic substitution reactions like nitration, controlling the position of the incoming group can be difficult, leading to a mixture of isomers that require tedious purification.
Reaction Conditions: The conditions for each synthetic step must be carefully optimized. For instance, the amination of a hydroxylated precursor requires high temperatures and pressures, which can lead to side reactions. google.com
Purification: The separation of the desired product from starting materials, reagents, and byproducts often requires chromatographic techniques, which can be time-consuming and may lead to product loss. The presence of multiple functional groups can also complicate purification.
Solubility: The solubility of intermediates and the final product can pose a challenge during reaction work-up and purification. nih.gov
Optimization strategies often involve screening different catalysts, solvents, and reaction temperatures to improve the yield and selectivity of each step. The use of protecting groups for the amino or carboxylic acid functionalities may also be necessary to prevent unwanted side reactions during subsequent transformations. stackexchange.com
Functionalization and Derivatization Strategies
The presence of three distinct functional groups—amino, isopropoxy, and carboxylic acid—on the aromatic ring of this compound allows for a wide range of chemical modifications.
The carboxylic acid group of this compound can be readily converted into amides and esters.
Esterification , such as the formation of Methyl 2-amino-3-isopropoxybenzoate , can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgpearson.com Alternatively, the reaction can be carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol. core.ac.uk The esterification of amino acids often requires the protection of the amino group to avoid side reactions. stackexchange.com
Amide formation , leading to derivatives like 2-Amino-3-isopropoxybenzamide , typically involves reacting the carboxylic acid with an amine. ambeed.com This can be accomplished directly, although it often requires harsh conditions. libretexts.org More commonly, the carboxylic acid is activated first, for example, by converting it to an acid chloride, which then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the amide. libretexts.org Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate amide bond formation under milder conditions. libretexts.org
| Derivative | Functional Group | Synthetic Method |
| Methyl 2-amino-3-isopropoxybenzoate | Ester | Fischer esterification with methanol (B129727) and an acid catalyst. libretexts.org |
| 2-Amino-3-isopropoxybenzamide | Amide | Reaction with ammonia, often via an activated carboxylic acid derivative. ambeed.comlibretexts.org |
The amino and isopropoxy groups on the aromatic ring can also be selectively modified.
The amino group can undergo a variety of reactions. It can be acylated to form amides, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions. For instance, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups, such as halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.
The isopropoxy group is generally stable under many reaction conditions. However, it can be cleaved to regenerate the hydroxyl group using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
Selective modification of one substituent in the presence of others requires careful choice of reagents and reaction conditions. For example, acylation can be directed to the more nucleophilic amino group over the less reactive isopropoxy ether oxygen.
Integration into Complex Biosynthetic Analogues and Natural Products
The structural motif of 4-amino-2-hydroxy-3-isopropoxybenzoic acid, a close analogue of this compound, is a key component of the potent antibacterial natural product, Coralmycin A. rsc.orgresearchgate.net The total synthesis of Coralmycin A has been successfully achieved using a solid-phase peptide synthesis (SPPS) strategy. rsc.orgrsc.org This approach allows for the efficient and controlled assembly of the complex peptide structure on a solid support, facilitating purification by simple filtration after each reaction step. nih.gov
In the synthesis of Coralmycin A, a divergent, bidirectional solid-phase strategy was employed. rsc.org This involved immobilizing a central amino acid residue on the resin and then extending the peptide chain in both the C-to-N and N-to-C directions. rsc.org The incorporation of the unusual 4-amino-2-hydroxy-3-isopropoxybenzoic acid unit was a critical step, accomplished through a key on-resin O-acylation, followed by an O-to-N acyl shift and subsequent O-alkylation. rsc.orgresearchgate.net This synthetic route not only enabled the preparation of Coralmycin A but also provided a pathway for creating analogues, such as desmethoxycoralmycin A, for structure-activity relationship studies. rsc.org The solid-phase approach is amenable to rapid analogue generation, which is crucial for developing new antibiotic candidates. researchgate.netrsc.org
| Synthetic Strategy | Key Features | Application |
| Solid-Phase Peptide Synthesis (SPPS) | Divergent, bidirectional elongation; On-resin modification | Total synthesis of Coralmycin A and its analogues |
| On-Resin Modification | O-acylation, O-to-N acyl shift, O-alkylation | Incorporation of the 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif |
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a wide array of peptide-based natural products, often with complex and unusual structures. wikipedia.orgnih.gov These enzymatic assembly lines can incorporate non-proteinogenic amino acids, including modified forms of p-aminobenzoic acid (PABA), into growing peptide chains. nih.gov
A prominent example is the biosynthesis of lapcin, a potent dual topoisomerase I/II inhibitor. nih.govrockefeller.edu The discovery of lapcin was guided by a genome mining approach, where soil metagenomic libraries were searched for NRPS biosynthetic gene clusters (BGCs) predicted to utilize PABA. rockefeller.edu Bioinformatic analysis of one such cluster, the lap BGC, predicted a unique N-acylated peptide structure containing PABA and thiazole (B1198619) moieties. rockefeller.eduresearchgate.net
The chemical synthesis of the predicted structure confirmed the identity of lapcin. nih.gov In the NRPS machinery responsible for lapcin biosynthesis, an adenylation (A) domain within one of the modules is responsible for recognizing and activating a PABA-like substrate. rockefeller.edunih.gov This activated monomer is then incorporated into the peptide backbone through the coordinated action of condensation (C) and thiolation (T) domains. nih.gov The ability of NRPS systems to utilize modified PABA substrates like this compound or its isomers highlights the vast biosynthetic potential for generating structurally diverse and biologically active natural products. wikipedia.orgnih.gov
| Natural Product | Biosynthetic Machinery | Precursor Substrate | Key Enzyme Domain |
| Lapcin | Non-Ribosomal Peptide Synthetase (NRPS) | p-Aminobenzoic acid (PABA) | Adenylation (A) domain |
| Coralmycin A | Non-Ribosomal Peptide Synthetase (NRPS) | 4-amino-2-hydroxy-3-isopropoxybenzoic acid | Adenylation (A) domain |
Advanced Spectroscopic and Spectrometric Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Amino-3-isopropoxybenzoic acid. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively provide a complete picture of the molecular framework.
The ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in the molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on data from analogous compounds such as 2-amino-3-methoxybenzoic acid and p-isopropoxybenzoic acid. chemicalbook.comspectrabase.com
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the isopropoxy group, the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region should display a pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The amine (NH₂) protons typically appear as a broad singlet, and the carboxylic acid (COOH) proton resonates as a broad singlet at a significantly downfield chemical shift. orgchemboulder.comucl.ac.uk
Carbon (¹³C) NMR: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. This includes the carbons of the aromatic ring, the carbonyl carbon of the carboxylic acid, and the carbons of the isopropoxy substituent. The chemical shifts are influenced by the electronic effects of the amino, isopropoxy, and carboxyl groups. chemicalbook.comrsc.orgdergipark.org.tr
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| COOH | 10.0 - 13.0 (broad s) | 168.0 - 172.0 |
| C1-COOH | - | 110.0 - 115.0 |
| C2-NH₂ | - | 145.0 - 150.0 |
| C3-O-iPr | - | 140.0 - 145.0 |
| C4-H | 6.8 - 7.0 (t) | 120.0 - 125.0 |
| C5-H | 7.2 - 7.4 (dd) | 125.0 - 130.0 |
| C6-H | 6.6 - 6.8 (dd) | 115.0 - 120.0 |
| NH₂ | 4.0 - 5.5 (broad s) | - |
| -O-CH(CH₃)₂ | 4.5 - 4.8 (septet) | 70.0 - 75.0 |
| -O-CH(CH₃)₂ | 1.3 - 1.5 (d) | 21.0 - 23.0 |
Predicted values are based on spectral data of structurally similar compounds. s = singlet, d = doublet, t = triplet, septet = septet, dd = doublet of doublets.
Two-dimensional (2D) NMR techniques are crucial for confirming the specific arrangement (regioisomerism) of the substituents on the benzoic acid core.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their positions relative to each other. It would also show a clear correlation between the methine (-CH) and methyl (-CH₃) protons of the isopropoxy group. researchgate.net
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate carbon signals based on the number of attached protons. A DEPT-135 spectrum would show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (B1212753) (CH₂) carbons (which are absent in this molecule). Quaternary carbons, such as C1, C2, C3, and the carboxyl carbon, would be absent from the DEPT-135 spectrum, aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This would definitively link the signals of the aromatic protons to their corresponding aromatic carbons and the isopropoxy protons to their respective carbons, providing unambiguous C-H assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon framework by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:
A correlation between the methine proton of the isopropoxy group and the C3 carbon of the aromatic ring.
Correlations from the aromatic proton H4 to carbons C2, C3, and C6.
A correlation from the aromatic proton H6 to the carboxylic acid carbon (C=O). These long-range correlations are essential for verifying the 2-amino, 3-isopropoxy substitution pattern. researchgate.netyoutube.com
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom in the amino group. oup.com Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is a valuable technique. The chemical shift of the nitrogen in the amino group is highly sensitive to substituent effects and intramolecular interactions, such as hydrogen bonding with the adjacent isopropoxy group. nih.govacs.org Studies on substituted anilines show that the ¹⁵N chemical shift can be predicted based on the electronic properties of the substituents on the aromatic ring. ingentaconnect.comresearchgate.net For this compound, the ¹⁵N chemical shift would provide unique data on the nitrogen's local environment, influenced by both the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including FT-IR and Raman, provide a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands for the various functional groups present in this compound. dergipark.org.tr The spectrum would be characterized by several key features:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (NH₂) group. researchgate.net
O-H Stretching: A very broad absorption band typically in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded hydroxyl (O-H) group of the carboxylic acid.
C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropoxy group.
C=O Stretching: A strong, sharp absorption band around 1670-1710 cm⁻¹ due to the carbonyl (C=O) group of the carboxylic acid.
C-O Stretching: Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions corresponding to the C-O bonds of the carboxylic acid and the aryl ether, respectively.
N-H Bending: A band around 1590-1650 cm⁻¹ from the scissoring vibration of the amino group.
Aromatic C=C Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=O Stretch (Carboxylic Acid) | 1670 - 1710 | Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Variable |
| C-O Stretch (Aryl Ether & Acid) | 1000 - 1320 | Strong |
Data is predicted based on characteristic group frequencies and spectra of related compounds like 2-aminobenzoic acid. researchgate.netspectrabase.com
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FT-IR spectroscopy. For this compound, Raman spectroscopy would be especially useful for characterizing:
The symmetric "breathing" modes of the aromatic ring.
Vibrations associated with the C-C backbone of the isopropoxy group.
Other symmetric stretching vibrations within the molecule.
The information from Raman spectra, when combined with FT-IR data, provides a more complete vibrational analysis of the molecule.
High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques
High-Resolution Mass Spectrometry is a cornerstone in the structural elucidation of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as amino acids and their derivatives. researchgate.net It allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation. For this compound, ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ is detected.
The choice of ionization mode can be critical; for amino acids, the positive ion mode is often preferred due to the basicity of the amino group, and the use of an acidic mobile phase can enhance detection sensitivity. nih.gov ESI is frequently coupled with tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions, further confirming the molecular structure. nih.gov
A typical ESI-MS analysis involves dissolving the sample and introducing it into the mass spectrometer, where a high voltage is applied to a capillary. This process generates an aerosol of charged droplets, from which the solvent evaporates to yield gas-phase ions of the analyte. The high accuracy of the mass measurement helps to distinguish the target compound from substances with similar nominal masses.
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Ionization Mode | Positive or Negative | nih.gov |
| Capillary Voltage | 3.0 - 4.0 kV | acs.org |
| Desolvation Temperature | 250 - 350 °C | acs.org |
| Desolvation Gas Flow | 600 - 800 L/h | acs.org |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Quadrupole | acs.orgmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS/UPLC-MS) for Purity and Identity Confirmation
To ensure the purity and confirm the identity of this compound, it is essential to couple mass spectrometry with a separation technique like liquid chromatography (LC). This hyphenated technique, LC-MS, is a powerful tool for analyzing complex mixtures and verifying the purity of synthesized compounds. researchgate.net Isomers of aminobenzoic acid, which have identical masses, can be effectively separated using LC prior to MS detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common LC techniques used. UPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com
For the analysis of amino acid derivatives, reversed-phase (RP) chromatography is frequently employed. A C18 column is a common choice, where separation is based on the hydrophobicity of the molecules. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid additive such as formic acid. mdpi.com Formic acid is volatile and compatible with ESI-MS, aiding in the ionization process.
In an LC-MS analysis for purity, a sample of this compound is injected into the LC system. As the sample passes through the column, the main compound is separated from any impurities, starting materials, or byproducts. Each component that elutes from the column enters the mass spectrometer, which provides a mass spectrum for each peak. Purity is determined by comparing the peak area of the target compound to the total area of all detected peaks. The identity is confirmed if the main peak has the expected retention time and the correct mass-to-charge ratio.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | HPLC or UPLC | mdpi.comresearchgate.net |
| Column | Reversed-Phase C18 (e.g., 1.7 µm particle size) | acs.orgmdpi.com |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid | acs.orgmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% Formic Acid | acs.orgmdpi.com |
| Elution Mode | Gradient Elution | acs.org |
| Flow Rate | 0.2 - 0.4 mL/min | acs.org |
| Detector | HRMS (TOF, Orbitrap) | acs.orgmdpi.com |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information about the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions and crystal packing.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For a compound like this compound, a successful X-ray crystal structure analysis would unambiguously confirm its constitution and stereochemistry. It would reveal the planarity of the benzene ring, the conformation of the isopropoxy group, and the hydrogen-bonding networks formed by the amino and carboxylic acid groups in the solid state. While the technique is powerful, obtaining a single crystal of sufficient quality for diffraction can be a significant challenge.
As of the latest search, specific, publicly available X-ray crystallographic data for this compound was not found. However, the table below illustrates the type of data that would be obtained from such an analysis.
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | Elemental composition of the molecule | C₁₀H₁₃NO₃ |
| Formula Weight | Molar mass of the compound | 195.22 g/mol |
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) | Data not publicly available |
| Space Group | Describes the symmetry of the crystal | Data not publicly available |
| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes in Ångströms (Å) | Data not publicly available |
| Unit Cell Angles (α, β, γ) | Angles between the unit cell axes in degrees (°) | Data not publicly available |
| Volume | Volume of the unit cell in cubic Ångströms (ų) | Data not publicly available |
| Z | Number of molecules per unit cell | Data not publicly available |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and reactivity.
Density Functional Theory (DFT) Approaches for Ground State Geometries
Density Functional Theory (DFT) has become a standard method for obtaining accurate ground state geometries of molecules. The B3LYP functional combined with the 6-311G+(2d,p) basis set is a widely used level of theory that offers a good balance between computational cost and accuracy for organic molecules. For 2-Amino-3-isopropoxybenzoic acid, this approach is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These calculations are crucial for understanding the spatial arrangement of the amino, isopropoxy, and carboxylic acid functional groups on the benzene (B151609) ring.
Conformational Analysis and Potential Energy Surfaces
The presence of flexible groups, such as the isopropoxy and carboxylic acid moieties, gives rise to multiple possible conformations for this compound. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the global and local energy minima which correspond to the stable conformers. This analysis is vital for understanding how the molecule might behave in different environments and how its shape influences its interactions.
Theoretical Prediction of Spectroscopic Parameters
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data, which are key to molecular characterization.
GIAO-NMR Calculations with Implicit Solvent Models for Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the NMR chemical shifts of a molecule. To better mimic experimental conditions, these calculations often incorporate an implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using the Integral Equation Formalism (IEFPCM). These models account for the effect of the solvent on the electronic structure and, consequently, on the chemical shifts. The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound can then be compared with experimental NMR spectra to confirm the structure and assign the observed signals.
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G+(2d,p)), can predict the frequencies and intensities of these vibrational modes. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as the stretching and bending of the N-H, O-H, C=O, and C-O bonds.
Studies on Intramolecular Dynamics and Proton Transfer Processes
The functional groups of this compound, particularly the amino and carboxylic acid groups, can participate in intramolecular interactions, such as hydrogen bonding. These interactions can lead to interesting dynamic processes, including the possibility of intramolecular proton transfer between the carboxylic acid proton and the amino group or the oxygen of the isopropoxy group. Theoretical modeling can be used to investigate the potential energy barriers associated with these proton transfer processes. By mapping the reaction pathway and identifying the transition state structure, the feasibility and kinetics of such intramolecular events can be assessed, providing a deeper understanding of the molecule's intrinsic reactivity and dynamic behavior.
Computational Prediction of Molecular Interactions and Reactivity
Computational chemistry and theoretical modeling provide powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, while specific experimental and computational studies are limited, we can infer its probable molecular characteristics and reactivity through the analysis of structurally analogous compounds, such as 2-Amino-3-methoxybenzoic acid and other substituted aminobenzoic acids. Techniques like Density Functional Theory (DFT) are instrumental in this predictive analysis.
DFT calculations allow for the optimization of the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles. These optimized structures represent the molecule's most stable conformation. Furthermore, these computational methods can elucidate the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions with other molecules. Key electronic properties that are often investigated include the molecular electrostatic potential (MEP), Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, signifying areas that are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For a molecule like this compound, the MEP would likely show a high electron density (red) around the oxygen atoms of the carboxyl and isopropoxy groups, as well as on the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino and carboxyl groups would be expected to have a positive electrostatic potential (blue), making them potential sites for electrophilic interaction.
Mulliken Atomic Charges
Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity. In this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon atoms of the carbonyl group and the hydrogen atoms attached to heteroatoms would likely have positive charges.
Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) (Note: These are hypothetical values based on typical computational results for similar structures and are for illustrative purposes only.)
| Atom | Predicted Mulliken Charge (e) |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.60 |
| O (isopropoxy) | -0.50 |
| N (amino) | -0.85 |
| C (carbonyl) | +0.70 |
| H (hydroxyl) | +0.45 |
| H (amino) | +0.40 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.
Computational studies on similar aromatic acids have shown that the HOMO is often localized on the amino group and the benzene ring, reflecting their electron-donating nature. The LUMO, on the other hand, is typically distributed over the carboxylic acid group and the benzene ring, indicating their electron-accepting capabilities. For this compound, a similar distribution would be anticipated. The HOMO-LUMO energy gap would provide insights into its potential reactivity in various chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative) (Note: These are hypothetical values based on typical computational results for similar structures and are for illustrative purposes only.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.60 |
Structure Activity Relationship Sar Investigations
Rational Design and Synthesis for SAR Exploration
The rational design of biologically active molecules often begins with a parent scaffold, such as anthranilic acid, which can be systematically modified to probe the chemical space and understand the structural requirements for a desired biological effect. nih.gov For anthranilic acid derivatives, synthetic strategies typically involve modifications at several key positions: the amino group, the carboxylic acid group, and various positions on the benzene (B151609) ring. ijpsjournal.com
The synthesis of a library of analogues allows for a comprehensive assessment of how different functional groups impact activity. nih.gov For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The carboxylic acid can be esterified or converted to an amide. Substituents can also be introduced onto the aromatic ring to explore the effects of electronics and sterics. ijpsjournal.com
Impact of Substituent Modifications on Biological Activity and Selectivity
Within the broader class of anthranilic acid derivatives, several key SAR observations have been made:
The Amino Group: The secondary amine (NH) of the anthranilic acid core is generally considered essential for the activity observed in many fenamate-class anti-inflammatory drugs. pharmacy180.com Replacement of this NH group with other functionalities such as oxygen (O), a methylene (B1212753) group (CH₂), sulfur (S), or sulfonyl (SO₂) has been shown to significantly reduce or abolish biological activity. pharmacy180.com
The Carboxylic Acid Group: The position of the carboxylic acid is critical. For anthranilic acid derivatives to be active, the carboxyl group is typically located at the 2-position relative to the amino group. Analogs where the carboxyl group is at the 3- or 4-position are generally inactive. pharmacy180.com Furthermore, replacing the carboxylic acid with an isosteric tetrazole group has been shown to retain anti-inflammatory activity. pharmacy180.com
Ring Substitutions:
Anthranilic Acid Ring: Generally, the placement of substituents on the anthranilic acid ring itself tends to decrease biological activity. pharmacy180.com
N-Aryl Ring: In contrast, substitutions on the N-aryl ring (the phenyl group attached to the amino group) can lead to varied and sometimes enhanced activity. For example, in the context of anti-inflammatory activity, monosubstitution on the N-aryl ring often follows an order of potency of 3' > 2' > 4'. pharmacy180.com Disubstituted compounds, such as mefenamic acid with methyl groups at the 2' and 3' positions, have also demonstrated significant activity. pharmacy180.com
The table below summarizes the general impact of these modifications on the biological activity of anthranilic acid derivatives.
| Modification Site | Type of Modification | General Impact on Activity |
| Amino Group (at C2) | Replacement with O, CH₂, S, SO₂ | Significant reduction or loss of activity pharmacy180.com |
| Carboxylic Acid Group (at C1) | Moving to C3 or C4 position | Loss of activity pharmacy180.com |
| Replacement with Tetrazole | Retention of activity pharmacy180.com | |
| Anthranilic Acid Ring | Addition of substituents | General reduction in activity pharmacy180.com |
| N-Aryl Ring | Monosubstitution | Potency often follows 3' > 2' > 4' pharmacy180.com |
| Disubstitution (e.g., 2',3'-dimethyl) | Can lead to potent compounds pharmacy180.com |
Correlation of Electronic and Steric Factors with Biological Activity
The biological activity of anthranilic acid derivatives is influenced by both the electronic and steric properties of their substituents. For example, the observation that 3'-substitution on the N-aryl ring is often optimal for anti-inflammatory activity suggests that both the electronic nature and the spatial arrangement of the substituent are important for receptor binding. pharmacy180.com The trifluoromethyl group (CF₃), a strongly electron-withdrawing group, has been shown to be particularly potent when placed at the 3' position. pharmacy180.com
Quantitative structure-activity relationship (QSAR) studies on related compounds have also highlighted the importance of hydrophobicity and molar refractivity in determining biological activity.
Understanding Pharmacological Profiles through Targeted Structural Modifications
Targeted structural modifications are a cornerstone of medicinal chemistry, used to refine the pharmacological profile of a lead compound. By systematically altering the structure of anthranilic acid derivatives, researchers can aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For example, the development of various fenamates (N-arylanthranilic acids) has been driven by the targeted modification of the N-aryl ring to achieve a better therapeutic index. pharmacy180.com The insights gained from these modifications help in building a more complete picture of the target receptor's binding pocket and the key interactions required for a biological response.
Elucidation of Biological Targets and Mechanisms of Action Moa
Methodologies for Drug Target Identification in Chemical Biology
Identifying the precise protein or nucleic acid target of a small molecule is a key challenge in modern drug discovery. nih.gov Various powerful techniques have been developed to meet this challenge, broadly categorized into genetic/omics-based approaches and chemical proteomics strategies. pnas.orgoup.com
Omics technologies provide a comprehensive, system-wide view of the molecular changes within an organism or cell in response to a compound, which can help infer the drug's target. nih.gov These high-throughput methods analyze the entire complement of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics). nih.gov
Functional Genomics : This approach uses techniques like RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down or knock out genes. If the inactivation of a particular gene mimics the effect of the drug or renders cells insensitive to it, that gene's product becomes a strong candidate for the drug's target. nih.gov
Proteomics : Proteomics identifies drug targets by analyzing changes in the protein landscape of a cell upon treatment. pnas.org Mass spectrometry-based methods can quantify alterations in protein abundance, post-translational modifications, or thermal stability, providing clues to which proteins are interacting with the compound. nih.gov For instance, thermal shift assays can identify target proteins by detecting an increase in their melting temperature when stabilized by drug binding.
These omics-based strategies are instrumental in generating hypotheses about a compound's MOA and can pave the way for more direct validation studies. nih.gov
Chemical proteomics is a powerful subset of proteomics that uses small molecule probes to identify and characterize protein targets directly within complex biological systems. nih.govnih.gov This approach is particularly useful for validating targets and understanding off-target effects. nih.gov
Activity-Based Protein Profiling (ABPP) : ABPP utilizes chemical probes that react with the active sites of specific enzyme families in an activity-dependent manner. oup.comwikipedia.org These probes typically feature a reactive group, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore). In a competitive ABPP experiment, a bioactive compound is introduced to see if it competes with the probe for binding to an enzyme's active site, leading to a decrease in the probe's signal for that specific enzyme. This method is highly effective for identifying the targets of enzyme inhibitors. oup.com
Compound-Centric Chemical Proteomics (CCCP) : In CCCP, the bioactive molecule of interest is modified to create a chemical probe, often by attaching a photoreactive group and a reporter tag. wikipedia.org The most common CCCP method involves immobilizing the compound on a solid support (like beads) to perform "pull-down" experiments. oup.com When a cell lysate is passed over these beads, the target protein binds to the immobilized compound and can be isolated and identified by mass spectrometry. oup.comnih.gov This strategy is a direct and effective way to "fish" for the specific protein partners of a bioactive small molecule. wikipedia.org
Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Derivatives of anthranilic and aminobenzoic acid have been shown to interact with a diverse array of biological macromolecules, demonstrating their potential as versatile scaffolds in drug design. These interactions are often driven by the key functional groups of the molecule: the carboxylic acid and the amino group, which can participate in charged interactions, hydrogen bonding, and other binding events.
Studies have identified specific targets for this class of compounds, including:
Enzymes : Anthranilic acid analogs have been identified as inhibitors of MabA (β-ketoacyl-ACP reductase), an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. researchgate.net Other aminobenzoic acid derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and myeloperoxidase (MPO), which is involved in inflammation. mdpi.comnih.govmdpi.com
G Protein-Coupled Receptors (GPCRs) : A novel class of GPR17 antagonists based on an anthranilic acid scaffold has been discovered. researchgate.net Docking studies revealed that these compounds bind to a site characterized by positively charged arginine residues. researchgate.net
DNA/RNA Binding Proteins : Certain anthranilic acid derivatives were found to target the Far Upstream Element Binding Protein 1 (FUBP1), a protein that regulates the transcription of key genes like c-Myc.
Other Proteins : The anthranilic acid motif has been used to develop inhibitors of Replication Protein A (RPA), a key protein in DNA replication and repair. Structural studies showed that the carboxylic acid group engages in a critical charge-charge interaction with an arginine residue (Arg41) in the protein's binding pocket. Furthermore, aminobenzoic acid derivatives have been observed to interact with the peptidyl transferase center of the ribosome, obstructing its catalytic function.
| Compound Class | Biological Target | Target Type | Key Interaction |
|---|---|---|---|
| Anthranilic Acid Derivatives | MabA | Enzyme | Inhibition of mycolic acid biosynthesis researchgate.net |
| Anthranilic Acid Derivatives | GPR17 | Receptor (GPCR) | Antagonism, binding to arginine residues researchgate.net |
| p-Aminobenzoic Acid Derivatives | Acetylcholinesterase (AChE) | Enzyme | Inhibition of acetylcholine (B1216132) hydrolysis mdpi.comnih.gov |
| Anthranilic Acid Derivatives | FUBP1 | DNA/RNA Binding Protein | Inhibition of FUBP1 function |
| Anthranilic Acid-Based Inhibitors | Replication Protein A (RPA) | DNA Binding Protein | Charge-charge interaction with Arg41 |
| Aminobenzoic Acid Derivatives | Ribosome (PTC) | Ribozyme | Obstruction of induced fit in catalytic center |
Identification as a Key Motif in Bioactive Natural Products with Defined Targets (e.g., dual topoisomerase I/II inhibitors)
The aminobenzoic acid scaffold is not only a product of synthetic chemistry but also a recurring motif in a wide range of bioactive natural products, particularly those produced by microbes. The presence of this building block in nature underscores its evolutionary selection as a stable and versatile core for constructing molecules with specific biological functions.
Several important classes of natural products are biosynthesized from aminobenzoic acid precursors:
Antimycins : Derived from 3-aminosalicylic acid, antimycins are known inhibitors of the mitochondrial respiratory chain, specifically targeting the Qi site of complex III (ubiquinol-cytochrome c reductase). nih.govnih.gov This inhibition disrupts cellular energy production and can induce apoptosis.
Platensimycin and Platencin (B21511) : These potent antibiotics, produced by Streptomyces platensis, are derived from a 3-amino-2,4-dihydroxybenzoic acid unit. They have a well-defined mechanism of action, inhibiting bacterial fatty acid biosynthesis (FASII). Platensimycin is a selective inhibitor of the enzyme FabF, while platencin acts as a dual inhibitor, targeting both FabF and FabH.
Phenoxazines : Natural products like grixazones are phenoxazine (B87303) derivatives biosynthesized from aminobenzoic acid precursors.
While a natural product containing the 2-Amino-3-isopropoxybenzoic acid motif that acts as a dual topoisomerase I/II inhibitor has not been specifically identified, the broader aminobenzoic acid scaffold is a key component of numerous natural products with clearly defined and therapeutically relevant targets. The development of dual inhibitors is an active area of research, as a single compound that targets both topoisomerase I and II could offer advantages over combination therapies.
Probing the Molecular Basis of Pharmacological Effects through Target Binding Studies
Confirming the direct physical interaction between a small molecule and its putative target is a crucial step in validating the mechanism of action. For aminobenzoic acid derivatives, a variety of biophysical and biochemical techniques are employed to study these binding events in detail.
| Compound Class | Target | Binding Study Methodology | Finding |
|---|---|---|---|
| Fluorinated Anthranilic Acid | MabA | 19F Ligand-Observed NMR | Confirmed direct binding of the compound to the enzyme. researchgate.net |
| Anthranilic Acid Derivatives | GPR17 | Radioligand Binding Assays | Determined the binding affinity and potency of the antagonists for the receptor. researchgate.net |
| Anthranilic Acid Derivative (Compound 9) | FUBP1 | Chromatin Immunoprecipitation (ChIP) Assay | Demonstrated that the compound binds to FUBP1 in a cellular context. |
| Anthranilic Acid Derivative (Compound 9) | FUBP1-FUSE Interaction | Gel Shift Assay | Showed that the compound could inhibit the interaction between the FUBP1 protein and its target DNA sequence. |
| Anthranilic Acid-Based Inhibitors | RPA70N | X-ray Co-crystallography | Provided a high-resolution 3D structure of the compound bound to the protein, revealing specific atomic interactions. |
| p-Aminobenzoic Acid Derivatives | Acetylcholinesterase | Molecular Docking | Computationally modeled the binding pose and interactions of inhibitors within the enzyme's active site. mdpi.com |
These studies provide definitive evidence of target engagement and offer insights into the structure-activity relationship (SAR), guiding the optimization of lead compounds to improve potency and selectivity. By combining these diverse methodologies, researchers can build a comprehensive understanding of how a compound like this compound or its analogs achieve their biological effects.
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-3-isopropoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a hydroxyl or halide group at the 3-position of a benzoic acid scaffold with isopropoxy via alkylation (e.g., using isopropyl bromide in the presence of a base like K₂CO₃). Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst choice (e.g., Pd for coupling reactions). Purity is verified using HPLC (>98%) and structural confirmation via -NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Prioritize:
- NMR Spectroscopy : Confirm substitution patterns (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₃NO₃: 196.0974).
- HPLC : Assess purity (>95% for biological assays).
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the isopropoxy group on the aromatic ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different enzyme assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Strategies:
- Dose-Response Curves : Compare IC₅₀ values under standardized buffers (e.g., PBS vs. Tris-HCl).
- Enzyme Kinetics : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition.
- Molecular Docking : Model interactions with target enzymes (e.g., COX-2 or CYP450) to identify steric clashes caused by the isopropoxy group .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace isopropoxy with methoxy or halogen groups) and compare logP (lipophilicity) via HPLC retention times.
- Biological Testing : Use parallel assays (e.g., antimicrobial disk diffusion, anti-inflammatory COX inhibition) to correlate substituent effects.
- QSAR Modeling : Apply multivariate regression to link electronic parameters (Hammett σ) with bioactivity .
Q. How can researchers mitigate instability issues of this compound in aqueous solutions during long-term biological studies?
- Methodological Answer :
- pH Optimization : Stabilize the carboxylate moiety by buffering at pH 6.5–7.5.
- Lyophilization : Store the compound as a freeze-dried powder and reconstitute in DMSO for assays.
- Degradation Monitoring : Use LC-MS to track hydrolysis products (e.g., free benzoic acid) over time .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
Data Reproducibility and Validation
Q. How should researchers validate synthetic yields and reproducibility when scaling up this compound production?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
